1-(4-Piperidinyl)-1H-benzimidazole
Description
Historical Context and Research Significance of Benzimidazole (B57391) Scaffolds in Medicinal Chemistry
The benzimidazole nucleus, a heterocyclic aromatic organic compound formed by the fusion of benzene (B151609) and imidazole (B134444), has long been recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov Its journey in pharmaceutical research began to gain significant momentum in the mid-20th century. A pivotal moment was the discovery that the benzimidazole ring is a core component of vitamin B12, a vital nutrient for bodily functions. researchgate.net This finding spurred interest in the therapeutic potential of benzimidazole-based compounds.
The structural similarity of the benzimidazole moiety to naturally occurring purine (B94841) nucleosides allows its derivatives to readily interact with various biopolymers, leading to a wide array of biological activities. nih.govnih.gov This versatile scaffold is present in numerous FDA-approved drugs, highlighting its clinical importance. researchgate.net The broad pharmacological significance of benzimidazole derivatives is attributed to their favorable physicochemical properties, including their capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, which enable efficient binding to biological macromolecules. researchgate.net
Over the decades, research has demonstrated that benzimidazole derivatives possess a remarkable range of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihistaminic properties, among others. researchgate.netnih.govresearchgate.net This has solidified the benzimidazole framework as a cornerstone in the design and discovery of new therapeutic agents.
Overview of Research Trajectories for 1-(4-Piperidinyl)-1H-benzimidazole and its Analogues
Building upon the foundational importance of the benzimidazole scaffold, researchers have increasingly turned their attention to derivatives incorporating a piperidine (B6355638) moiety, leading to the investigation of this compound and its analogues. The piperidine ring, another common motif in bioactive compounds, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule.
The research trajectories for this compound analogues are diverse and reflect the broad potential of the benzimidazole core. Key areas of investigation include their development as antimicrobial, anti-inflammatory, and anticancer agents. The synthesis of these compounds typically involves the condensation of o-phenylenediamine (B120857) derivatives with appropriate precursors to form the benzimidazole ring, followed by the introduction or modification of the piperidinyl group. arkat-usa.org
Antimicrobial Research:
One significant area of research has been the exploration of the antimicrobial properties of this compound analogues. For instance, a series of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains. arkat-usa.org The study revealed that substitutions on the piperidine nitrogen significantly impact the antimicrobial efficacy.
| Compound | Substituent on Piperidine Nitrogen | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
|---|---|---|---|
| Analogue 1 | 3,5-Dichlorobenzoyl | 2.8 | 2.5 |
| Analogue 2 | 4-Nitrobenzoyl | 1.9 | 1.5 |
| Analogue 3 | Cyclohexanecarbonyl | - | 1.2 |
| Analogue 4 | 2-Chlorobenzenesulfonyl | 1.2 | 1.5 |
Anti-Inflammatory Investigations:
The anti-inflammatory potential of this class of compounds has also been a major focus. Research has shown that derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole can exhibit potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.gov A study identified a lead compound from their in-house library and subsequently synthesized two series of derivatives to explore the structure-activity relationship (SAR). nih.gov
| Compound | Modification | NO Production IC50 (μM) | TNF-α Production IC50 (μM) |
|---|---|---|---|
| Lead Compound | - | 5.26 | >10 |
| Analogue 6e | N-phenethyl substitution | 0.86 | 1.87 |
| Analogue 7d | N-benzoyl substitution with 4-fluoro group | 3.45 | 6.78 |
Anticancer Drug Development:
More recently, research has extended into the realm of oncology. Derivatives of this compound are being investigated for their potential as anticancer agents. One study explored their ability to overcome imatinib (B729) resistance in chronic myeloid leukemia (CML) by inducing apoptosis and reducing the activity of P-glycoprotein, a protein associated with multidrug resistance. nih.gov Another line of research has focused on designing these derivatives as inhibitors of c-Myc, a protein often implicated in cancer development. chemicalbook.com
These diverse research trajectories underscore the significant interest in this compound and its analogues within the scientific community. The adaptability of the benzimidazole scaffold, combined with the modulatory effects of the piperidine moiety, provides a fertile ground for the development of novel therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-piperidin-4-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-4-12-11(3-1)14-9-15(12)10-5-7-13-8-6-10/h1-4,9-10,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCKVZZMAXDBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232605 | |
| Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |
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Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83763-11-5 | |
| Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83763-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083763115 | |
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| Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |
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| Record name | 1-(4-piperidinyl)-1H-benzimidazole | |
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Spectroscopic and Structural Characterization of 1 4 Piperidinyl 1h Benzimidazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the characterization of 1-(4-Piperidinyl)-1H-benzimidazole compounds, offering precise information about the hydrogen and carbon skeletons of the molecule.
Proton (¹H) NMR Analysis
The ¹H NMR spectra of this compound derivatives provide characteristic signals for the protons of the benzimidazole (B57391) and piperidine (B6355638) rings. In a study of various N-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene] derivatives, the piperidine protons at positions 3 and 5 typically appear as a triplet around 1.40-1.46 ppm, while the protons at positions 2 and 6 are observed as a triplet at approximately 2.40-2.45 ppm. dovepress.com The methylene (B1212753) bridge protons (-N-CH2-) between the two ring systems resonate as a singlet around 3.57-3.65 ppm. dovepress.com The aromatic protons of the benzimidazole moiety show complex multiplets in the range of 6.76-8.67 ppm, and the NH proton of the benzimidazole ring appears as a singlet at a downfield shift of about 12.14-12.22 ppm. dovepress.com For the parent 1H-benzimidazole, the protons at positions 4, 5, 6, and 7 of the benzene (B151609) ring are observed, and due to tautomerism, the signals for H-4/H-7 and H-5/H-6 often appear as averaged signals. beilstein-journals.org
Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for selected this compound Derivatives in DMSO-d6
| Compound | Piperidine H3 & H5 | Piperidine H2 & H6 | -N-CH2- | Aromatic-H | Benzimidazole NH |
| PB3 | 1.43 (t) | 2.45 (t) | 3.57 (s) | 7.23-7.59 (m) | 12.19 (s) |
| PB6 | 1.45 (t) | 2.40 (t) | 3.60 (s) | 7.01-7.60 (m) | 12.15 (s) |
| PB10 | 1.46 (t) | 2.43 (t) | 3.65 (s) | 6.96-7.51 (m) | 12.20 (s) |
| PB11 | 1.44 (t) | 2.41 (t) | 3.62 (s) | 6.76-7.47 (m) | 12.18 (s) |
| PB19 | 1.40 (t) | 2.44 (t) | 3.58 (s) | 7.20-7.44 (m) | 12.22 (s) |
Data sourced from a study on N-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene] derivatives. dovepress.com
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectra complement the ¹H NMR data by providing information on the carbon framework. For derivatives of this compound, the piperidine carbons typically show signals in the range of 23-54 ppm. dovepress.com Specifically, the carbons at positions 3 and 5 of the piperidine ring appear around 23-27 ppm, while the carbons at positions 2 and 6 resonate at approximately 52-54 ppm. dovepress.com The methylene bridge carbon (-N-CH2-) is found around 55 ppm. dovepress.com The aromatic carbons of the benzimidazole ring and any attached phenyl groups exhibit signals in the downfield region, typically between 115 and 148 ppm. dovepress.com The C2 carbon of the benzimidazole ring, which is part of the imidazole (B134444) moiety, is observed at a distinct chemical shift, often around 141 ppm. dovepress.com The rapid tautomerism in unsubstituted or symmetrically substituted benzimidazoles can lead to averaged signals for C4/C7 and C5/C6.
Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for selected this compound Derivatives in DMSO-d6
| Compound | Piperidine C3 & C5 | Piperidine C2 & C6 | -N-CH2- | Aromatic-C | Imidazole C2 |
| PB3 | 23.51 | 53.71 | 55.54 | 114.96, 122.93, 138.75 | 141.71 |
| PB6 | 25.25 | 53.07 | 55.37 | 115.55, 123.07, 138.33, 116.90, 130.01, 144.57, 161.45 | 141.56 |
| PB10 | 24.47 | 53.34 | 55.34 | 115.54, 120.36, 123.05, 126.47, 127.24, 128.32, 135.65, 139.11, 148.37 | 141.58 |
| PB11 | 24.51 | 53.59 | 55.34 | 115.04, 123.07, 125.32, 128.04, 129.56, 131.84, 134.11, 137.58, 139.35 | 141.77 |
| PB19 | 27.04 | 52.15 | 55.57 | 115.18, 123.37, 140.15 | 141.80 |
Data sourced from a study on N-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene] derivatives. dovepress.com
Two-Dimensional NMR Techniques (e.g., COSY)
Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) are invaluable for establishing the connectivity between protons within the molecule. oxinst.com In a ¹H-¹H COSY spectrum of a this compound derivative, cross-peaks would be observed between the protons on adjacent carbons in the piperidine ring, confirming their coupling. oxinst.comipb.pt For instance, the protons at C2 and C3 of the piperidine ring would show a correlation. Similarly, correlations between the aromatic protons of the benzimidazole ring can help in their unambiguous assignment, especially in substituted analogs where the symmetry is lost. The complete assignment of ¹H and ¹³C NMR spectra of benzimidazole derivatives is often achieved through a combination of 1D and 2D NMR experiments, including ¹H-¹³C correlation spectra (HSQC or HMQC) which link protons to their directly attached carbons. ipb.pt
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and bonding within the this compound structure.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectra of this compound derivatives display characteristic absorption bands. A prominent feature is the N-H stretching vibration of the benzimidazole ring, which typically appears as a broad band in the region of 3200-3400 cm⁻¹. dovepress.comnih.gov For a series of N-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene] compounds, this N-H stretch was observed between 3227 and 3314 cm⁻¹. dovepress.com The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are generally found in the 2800-3100 cm⁻¹ range. dovepress.com The C=N stretching vibration of the imidazole ring is a key diagnostic peak, usually appearing in the 1585-1639 cm⁻¹ region. dovepress.com Other bands corresponding to C=C stretching in the aromatic ring and various bending vibrations provide a comprehensive fingerprint of the molecule.
Interactive Data Table: Key FT-IR Absorption Bands (cm⁻¹) for selected this compound Derivatives
| Compound | N-H Stretch | C-H Stretch | C=N Stretch |
| PB3 | 3314, 3247 | 3057, 2975, 2884 | 1585 |
| PB6 | 3253 | 3059, 2974, 2884 | 1639 |
| PB10 | 3233 | 3036, 2914 | 1617 |
| PB11 | 3227 | 3073, 2954, 2893 | 1604 |
| PB19 | 3254 | 3036, 2987, 2890 | 1620 |
Data sourced from a study on N-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene] derivatives. dovepress.com
Raman Spectroscopy (FT-Raman)
Raman spectroscopy provides complementary vibrational information to FT-IR. Studies on benzimidazole and its derivatives have identified characteristic Raman peaks. nih.govresearchgate.net For the benzimidazole ring system, characteristic peaks are observed around 1015, 1265, and 1595 cm⁻¹. nih.govresearchgate.net The Raman spectra can be particularly useful for studying the effects of substitution and complex formation on the benzimidazole ring, as changes in polarizability of the bonds upon such modifications lead to shifts in the Raman bands. nih.gov The combination of FT-IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
Electrospray ionization is a soft ionization technique that allows for the analysis of relatively polar, and thermally labile molecules, making it highly suitable for this compound. In ESI-MS, the analyte is ionized by applying a high voltage to a liquid solution, creating an aerosol of charged droplets. This method typically results in the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.
For this compound (C₁₂H₁₅N₃), the exact molecular weight is 201.1266 g/mol . Therefore, the primary ion observed in positive-ion mode ESI-MS would be the protonated molecule [M+H]⁺ at an m/z of approximately 202.1344. High-resolution mass spectrometry (HRMS) can provide experimental m/z values with high precision, which are used to confirm the elemental composition. rsc.org For instance, the calculated mass for the [M+H]⁺ ion of a related compound, 2-phenyl-1H-benzimidazole (C₁₃H₁₁N₂⁺), is 195.0917, with an experimentally found value of 195.0916, demonstrating the accuracy of the technique. rsc.org
In addition to the protonated molecule, other adducts can also be observed, depending on the solvent system and additives used. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for various adducts to aid in their identification. uni.lu
Table 1: Predicted ESI-MS Adducts and Collision Cross Section (CCS) Values for a Related Benzimidazole Derivative. Data based on predictions for 4,6-dinitro-5-piperidin-1-yl-1H-benzimidazole. uni.lu
| Adduct Type | m/z of Adduct | Predicted CCS (Ų) |
| [M+H]⁺ | 292.10402 | 161.2 |
| [M+Na]⁺ | 314.08596 | 165.6 |
| [M+K]⁺ | 330.05990 | 153.6 |
| [M+NH₄]⁺ | 309.13056 | 172.0 |
| [M-H]⁻ | 290.08946 | 163.8 |
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This hyphenated technique is ideal for analyzing the purity of this compound and for studying its behavior in complex mixtures.
A typical reverse-phase (RP) HPLC method for this compound would involve a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. sielc.com For compatibility with MS detection, a volatile acid like formic acid is added to the mobile phase to facilitate the protonation of the analyte before it enters the ESI source. sielc.com The HPLC system separates the target compound from impurities, starting materials, and byproducts, each of which can then be individually identified by the mass spectrometer. This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com The use of smaller 3 µm particle columns can be employed for faster ultra-high-performance liquid chromatography (UPLC) applications. sielc.com
Gas chromatography-mass spectrometry is another powerful hyphenated technique, typically employing a hard ionization method like electron ionization (EI). In EI, high-energy electrons bombard the analyte molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" characterized by a molecular ion (M⁺) peak and numerous fragment ion peaks that can be used for structural elucidation.
For this compound, the molecular ion peak would be expected at an m/z of 201. The fragmentation pattern would likely involve characteristic cleavages of the piperidine ring and the bond connecting it to the benzimidazole nucleus. Analysis of the isomeric compound 2-(4-Piperidinyl)-1H-benzimidazole shows a top peak (most intense) at an m/z of 145, suggesting a common fragmentation pathway. nih.gov This fragment could correspond to the loss of the C₄H₈ part of the piperidine ring.
Table 2: Plausible Mass Fragments for this compound in GC-MS (EI).
| m/z | Proposed Fragment Structure | Plausible Fragmentation Pathway |
| 201 | [C₁₂H₁₅N₃]⁺ | Molecular Ion (M⁺) |
| 145 | [C₈H₇N₃]⁺ | Loss of C₄H₈ from the piperidine ring |
| 118 | [C₇H₆N₂]⁺ | Benzimidazole cation radical after cleavage of the C-N bond |
| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The parent 1H-Benzimidazole chromophore exhibits characteristic absorption bands in the UV region. nist.gov According to the NIST Chemistry WebBook, 1H-Benzimidazole shows two main absorption maxima (λmax) in methanol (B129727) at approximately 243 nm and 274 nm, with a shoulder around 279 nm. nist.gov
The substitution of a piperidinyl group at the N-1 position of the benzimidazole ring is expected to modify the electronic structure and, consequently, the UV-Vis spectrum. The piperidinyl group, being an alkyl substituent, may act as an auxochrome, potentially causing a slight bathochromic (red) shift of the absorption maxima to longer wavelengths and possibly altering their intensities (hyperchromic or hypochromic effects). The precise positions of the λmax values for this compound would require experimental measurement.
Table 3: UV-Vis Absorption Data for 1H-Benzimidazole and Expected Shifts for this compound.
| Compound | Solvent | λmax (nm) | Comments |
| 1H-Benzimidazole nist.gov | Methanol | 243, 274, 279 (shoulder) | Parent chromophore absorption. |
| This compound | Methanol (Typical) | Expected slight bathochromic shift (>243, >274 nm) | N-alkylation can perturb the π-electron system. |
X-ray Crystallography (If applicable for specific derivatives)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a crystal structure for this compound itself is not reported in the reviewed literature, the technique has been successfully applied to many of its derivatives, confirming their molecular connectivity and stereochemistry. mdpi.com
When single crystals of a derivative are obtained, X-ray diffraction analysis provides precise data on bond lengths, bond angles, and torsion angles within the molecule. For example, in related 1-phenyl-1H-imidazole derivatives, X-ray crystallography has been used to determine the angle between the mean planes of the imidazole and the attached aryl rings, which was found to be 24.58 (7)° in one case and 43.67 (4)° in another. nih.gov For a complex derivative, 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, the analysis revealed the critical role of N-H···N and C-H···N hydrogen bonds in forming the crystal lattice. mdpi.com
If a crystal structure of this compound were determined, it would provide unambiguous confirmation of the N-1 linkage between the piperidine and benzimidazole rings and reveal the preferred conformation of the piperidine ring (e.g., chair conformation) and its orientation relative to the planar benzimidazole system. It would also detail the intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the crystal packing.
Computational Chemistry and Molecular Modeling of 1 4 Piperidinyl 1h Benzimidazole
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 1-(4-Piperidinyl)-1H-benzimidazole at the atomic level.
Electronic Structure and Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals)
The electronic properties of benzimidazole (B57391) derivatives are a key determinant of their reactivity and biological activity. DFT calculations are commonly used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
For benzimidazole derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring system, while the LUMO is also distributed over this aromatic core. In a comprehensive study of N-Butyl-1H-benzimidazole, DFT calculations revealed the spatial distribution of these frontier orbitals, confirming that electronic transitions are primarily of a π→π* nature within the benzimidazole fragment. mdpi.com A smaller HOMO-LUMO gap generally indicates a more reactive molecule. nih.gov For a series of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, the HOMO-LUMO energy gaps were calculated to be in a range that suggests good chemical reactivity. researchgate.net While specific values for this compound are not available in the provided literature, it is anticipated that the piperidinyl substituent would have a modest effect on the electronic properties of the benzimidazole core.
Table 1: Representative Frontier Molecular Orbital Energies for Benzimidazole Derivatives This table presents illustrative data from related benzimidazole compounds to provide context for the potential electronic properties of this compound.
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1-benzyl-2-phenyl-1H-benzimidazole (A1) researchgate.net | -5.88 | -1.18 | 4.70 |
| 1-benzyl-2-phenyl-1H-benzimidazole (A2) researchgate.net | -5.68 | -1.77 | 3.91 |
| 1-benzyl-2-phenyl-1H-benzimidazole (A3) researchgate.net | -5.89 | -1.21 | 4.68 |
Data is sourced from a study on substituted 1-benzyl-2-phenyl-1H-benzimidazole derivatives and is intended for illustrative purposes.
Reactivity Indices and Conformational Analysis (e.g., PES scan)
The reactivity of a molecule can be further described by various reactivity indices derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of a molecule's tendency to attract electrons and its resistance to deformation of its electron cloud.
Conformational analysis, often performed through a Potential Energy Surface (PES) scan, is crucial for understanding the flexibility of the this compound structure. q-chem.com A PES scan involves systematically changing specific dihedral angles of the molecule and calculating the energy at each step, with optimization of the remaining geometry. q-chem.com This allows for the identification of the most stable conformations (energy minima) and the energy barriers between them. For this compound, key dihedral angles would include the bond connecting the piperidine (B6355638) ring to the benzimidazole nitrogen and the rotational freedom within the piperidine ring itself. Understanding the preferred conformations is vital for predicting how the molecule will bind to a receptor.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. rdmodernresearch.comacademicjournals.org It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions.
In studies of benzimidazole derivatives, NBO analysis has been used to elucidate intramolecular charge transfer and hyperconjugative interactions. rdmodernresearch.com For instance, in 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, NBO analysis was performed at the DFT/B3LYP/6-31++G(d,p) level to understand the delocalization of electron density. rdmodernresearch.com This type of analysis for this compound would reveal the extent of electron delocalization between the piperidine ring and the benzimidazole system, as well as the nature of the lone pair electrons on the nitrogen atoms. A study on N-Butyl-1H-benzimidazole showed that the delocalization of σ-electrons from C-C bonds to antibonding C-C and C-N orbitals contributes to the molecule's stability. mdpi.com
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Prediction of Ligand-Receptor Binding Modes
Molecular docking simulations can predict the binding mode of this compound within the active site of a protein. The benzimidazole scaffold is a common feature in many biologically active compounds, and these studies often reveal key interactions that contribute to their activity. For example, docking studies on benzimidazole derivatives targeting the CRF-1 receptor have shown that the benzimidazole nucleus is often involved in hydrogen bonding, while other parts of the molecule engage in hydrophobic interactions. nih.gov In these studies, it was observed that polar substituents often enhance binding affinity. nih.gov
When docked into a hypothetical receptor active site, the benzimidazole portion of this compound would likely form hydrogen bonds with polar amino acid residues, such as serine, threonine, or glutamic acid. The piperidine ring, depending on its conformation, could engage in van der Waals or hydrophobic interactions with nonpolar residues like leucine, isoleucine, or valine.
Assessment of Binding Energies and Interaction Types
A critical output of molecular docking is the estimation of the binding energy, which indicates the strength of the interaction between the ligand and the receptor. A more negative binding energy suggests a more stable complex. Docking studies of various benzimidazole derivatives have reported binding energies in the range of -5 to -10 kcal/mol, indicating good binding affinity for their respective targets. researchgate.netnih.gov
The types of interactions observed in these studies typically include:
Hydrogen Bonds: These are crucial for the specificity of ligand binding and often involve the nitrogen atoms of the benzimidazole ring.
Hydrophobic Interactions: The aromatic rings of the benzimidazole and the aliphatic piperidine ring can interact favorably with nonpolar pockets in the receptor.
π-π Stacking: The benzimidazole ring can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Cation-π Interactions: If the piperidine nitrogen is protonated, it can form a favorable interaction with the electron-rich face of an aromatic ring.
Table 2: Illustrative Binding Energies and Interacting Residues for Benzimidazole Derivatives This table presents data from docking studies of various benzimidazole derivatives against different protein targets to illustrate the typical binding energies and interaction patterns.
| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Benzimidazole Derivative B18 nih.gov | CRF-1 Receptor | -8.920 | Arg5, Glu196 (H-bonds); Arg283 (π-cation) |
| Benzimidazole Derivative A1 researchgate.net | APO-liver alcohol dehydrogenase | -8.3 | Not specified |
| Benzimidazole Derivative A6 researchgate.net | Antihypertensive protein hydrolase | -10.0 | Not specified |
The data presented is from studies on different benzimidazole derivatives and is intended to be illustrative of the potential binding characteristics of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For the benzimidazole class of compounds, QSAR studies are instrumental in predicting the efficacy of new derivatives and guiding synthetic efforts toward more potent molecules.
A QSAR study on a series of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives, which are structurally related to this compound, has demonstrated the utility of this approach. nih.gov In this research, a variety of molecular descriptors were calculated to quantify the physicochemical properties of the molecules. A genetic algorithm was then employed to select the most relevant descriptors that influence the compounds' ability to inhibit the poly(ADP-ribose) polymerase (PARP) enzyme. nih.gov
The resulting QSAR model was developed using multiple linear regression, which yielded a statistically significant correlation between the selected descriptors and the inhibitory activity. nih.gov The robustness and predictive power of the model were confirmed through rigorous validation methods, including leave-one-out cross-validation, leave-group-out cross-validation, and the use of an external test set. nih.gov The high statistical significance of the model, as detailed in the table below, indicates its reliability for predicting the PARP inhibitory activity of similar benzimidazole derivatives. nih.gov Other QSAR studies on piperidine-containing molecules have successfully used descriptors such as van der Waals volume and topochemical indices to correlate structure with activity, highlighting the versatility of the descriptors that can be employed. nih.gov
Statistical Parameters of a QSAR Model for Benzimidazole Derivatives
| Parameter | Value | Description |
|---|---|---|
| R² | 0.935 | Coefficient of determination, indicating the goodness of fit. |
| Q² (LOO) | 0.894 | Cross-validated R² from leave-one-out, indicating predictive ability. |
| Q² (LGO) | 0.875 | Cross-validated R² from leave-group-out, indicating model robustness. |
| F | 53.481 | F-test value, indicating the statistical significance of the model. |
Data sourced from a QSAR study on 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives. nih.gov
In Silico Prediction of Pharmacokinetic Profiles
In silico methods are critical in modern drug discovery for the early prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADMET) properties. sciensage.info These predictions help to identify candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. windows.net For compounds like this compound, various computational tools can predict key pharmacokinetic parameters.
Software and online platforms such as SwissADME and ADMETlab 2.0 are commonly used to calculate physicochemical and pharmacokinetic properties. windows.netnih.gov These tools predict parameters including lipophilicity (LogP), aqueous solubility (LogS), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, all of which influence a molecule's behavior in the body. nih.gov For instance, a molecule's ability to cross the blood-brain barrier (BBB) or its potential to be a substrate for efflux pumps like P-glycoprotein (P-gp) can be estimated. sciensage.info
Commonly Predicted In Silico Pharmacokinetic and Physicochemical Properties
| Parameter | Significance |
|---|---|
| Lipophilicity (LogP) | Affects absorption, distribution, and membrane permeability. |
| Aqueous Solubility (LogS) | Crucial for absorption and formulation. |
| Topological Polar Surface Area (TPSA) | Correlates with drug transport properties, including intestinal absorption and BBB penetration. |
| Blood-Brain Barrier (BBB) Permeability | Indicates if a compound can enter the central nervous system. |
| P-glycoprotein (P-gp) Substrate | Predicts if the compound may be actively transported out of cells, affecting bioavailability and distribution. |
| Cytochrome P450 (CYP) Inhibition | Indicates potential for drug-drug interactions. |
More advanced computational approaches, such as physiologically based pharmacokinetic (PBPK) modeling, can provide a more dynamic and quantitative prediction of a drug's fate. mdpi.com A study on the related compound ZM241385, an adenosine (B11128) A2A receptor antagonist, utilized a PBPK model to simulate its pharmacokinetic profile. mdpi.com The model, based on in vitro data and predicted hepatic clearance, successfully described the compound's distribution and elimination. mdpi.com These simulations suggested that the low oral bioavailability observed in vivo was due to metabolism in the liver, kidney, and gut, demonstrating the power of in silico modeling to explain complex pharmacokinetic behaviors. mdpi.com
Investigation of Non-Linear Optical (NLO) Properties (e.g., Hyperpolarizability)
Benzimidazole derivatives have garnered attention not only for their pharmaceutical potential but also for their applications in materials science, particularly in the field of non-linear optics (NLO). rdmodernresearch.combiointerfaceresearch.com NLO materials can alter the properties of light and are essential for technologies like optical switching and telecommunications. researchgate.net The NLO response of a molecule is often dominated by its first hyperpolarizability (β), a measure of the second-order NLO activity. rdmodernresearch.comresearchgate.net
Computational chemistry, especially using Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules like this compound. biointerfaceresearch.com These calculations can determine molecular geometry, dipole moment (µ), and hyperpolarizability (β). rdmodernresearch.com Studies on various benzimidazole-based chromophores show that their NLO properties are strongly influenced by their electronic structure. rdmodernresearch.com A significant NLO response often arises from intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group connected by a π-conjugated system. biointerfaceresearch.com
For example, a computational study of 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole calculated its dipole moment and first hyperpolarizability to evaluate its potential as an NLO material. rdmodernresearch.com The results, shown in the table below, indicate that the steric interactions affecting the planarity of the molecule can influence the hyperpolarizability values. rdmodernresearch.com Research on other benzimidazoles has shown that factors like the basicity of the benzimidazole ring and the presence of resonance-assisted hydrogen bonds can lead to stronger electronic delocalization and a remarkable enhancement in the experimental hyperpolarizability. researchgate.net The electronegativity of substituents also plays a role; an increase in substituent electronegativity can increase the molecule's energy gap, which in turn reduces the polarizability and hyperpolarizability values. researchgate.net
Calculated NLO Properties of a Substituted Benzimidazole Derivative
| Compound | Property | Calculated Value |
|---|---|---|
| 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole | Total Dipole Moment (µtot) | 0.9834 D |
| First Hyperpolarizability (βtot) | 39.2501 x 10⁻³¹ esu |
Data sourced from a computational study on 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole. rdmodernresearch.com
Pharmacological and Biological Activities of 1 4 Piperidinyl 1h Benzimidazole Derivatives
Antimicrobial Activity
Derivatives of 1-(4-Piperidinyl)-1H-benzimidazole have shown considerable promise as antimicrobial agents, with studies revealing their effectiveness against a range of pathogenic microorganisms.
A series of 2-piperidin-4-yl-benzimidazoles have been synthesized and evaluated for their antibacterial properties, demonstrating that certain compounds can inhibit the growth of clinically important Gram-positive and Gram-negative bacteria with low micromolar minimum inhibitory concentrations (MIC). nih.gov These derivatives represent a potential new class of antibacterial agents, particularly effective against enterococci. nih.gov
In other studies, newly synthesized 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were tested against both Gram-positive (Bacillus megaterium, Micrococcus spp.) and Gram-negative (E. coli, S. typhi) bacteria. arkat-usa.org Notably, compounds with dichloro substituents and those containing sulfonamide and amide bonds exhibited the highest antimicrobial activity against all tested bacterial and fungal species. arkat-usa.org Specifically, certain derivatives showed potent activity against E. coli, S. typhi, Micrococcus, and B. megaterium. arkat-usa.org
A series of N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives were synthesized and tested for antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with some compounds showing greater efficacy than others. researchgate.net Furthermore, some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives displayed potent antibacterial activity against Escherichia coli, Streptococcus faecalis, and both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA), with MIC values ranging from 2 to 16 μg/mL. nih.gov
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Activity/MIC | Reference(s) |
| 2-piperidin-4-yl-benzimidazoles | Gram-positive and Gram-negative bacteria (especially enterococci) | Low micromolar MICs | nih.gov |
| 2-(furan-2-yl)-1-(piperidine-4-yl)-1H-benzo[d]imidazole derivatives (compounds 7b and 7l) | Bacillus megaterium, Micrococcus spp., E. coli, S. typhi | High activity (zone of inhibition) | arkat-usa.org |
| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives (compounds 1d, 2d, 3s, 4b, and 4k) | Escherichia coli, Streptococcus faecalis, MSSA, MRSA | MIC: 2–16 μg/mL | nih.gov |
| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) | M. leutus, E. coli, S. aureus, S. epidermidis, B. cereus | Potent activity, comparable to standard | nih.gov |
The antifungal potential of this compound derivatives has been well-documented. A series of 2-(4-methylpiperidin-1-yl)-1,5(6)-disubstituted-1H-benzimidazoles were screened for their in vitro antifungal activity, with two compounds in particular exhibiting the best performance. nih.gov Another study on 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives showed that a compound with a p-fluorobenzyl substituent at position 1 had strong inhibitory effects on lipid peroxidation, which correlated with its antimicrobial activity against Candida albicans. nih.gov
Furthermore, certain 2-(furan-2-yl)-1-(piperidine-4-yl)-1H-benzo[d]imidazole derivatives with dichloro substituents and sulfonamide/amide bonds demonstrated the highest activity against various fungal species. arkat-usa.org Some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives also showed potent antifungal activity against Candida albicans and Aspergillus niger, with MIC values between 8 and 16 μg/mL. nih.gov Research on N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine revealed activity comparable to standard drugs against A. niger and A. fumigatus. nih.gov
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound/Derivative Class | Fungal Strain(s) | Activity/MIC | Reference(s) |
| 2-(4-methylpiperidin-1-yl)-1,5(6)-disubstituted-1H-benzimidazoles (compounds 3 and 4) | Not specified | Best antifungal activity in the series | nih.gov |
| 2-[4-(p-fluorobenzyl-piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole | Candida albicans | Consistent with strong inhibition of lipid peroxidation | nih.gov |
| 2-(furan-2-yl)-1-(piperidine-4-yl)-1H-benzo[d]imidazole derivatives (compounds 7b and 7l) | Various fungal species | Highest activity in the series | arkat-usa.org |
| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivative (compound 4k) | Candida albicans, Aspergillus niger | MIC: 8–16 μg/mL | nih.gov |
| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) | A. niger, A. fumigatus | Comparable to standard (MIC: 7.81 μg/mL for A. fumigates) | nih.gov |
Benzimidazole (B57391) derivatives are recognized for their antiviral properties. nih.gov While specific studies focusing solely on the antiviral efficacy of this compound are limited in the provided context, the broader class of benzimidazoles, which includes this scaffold, has been investigated for activity against various viruses. For instance, benzimidazole derivatives have been explored for their potential against HIV and human cytomegalovirus (HCMV). researchgate.net
A number of 1H-benzimidazole derivatives have been synthesized and tested in vitro against the protozoa Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis. researchgate.netnih.gov The results indicated that many of the tested compounds were more active as antiprotozoal agents than the standard drugs Metronidazole and Albendazole. researchgate.netnih.gov However, none of the compounds were as active as Albendazole against T. spiralis. researchgate.netnih.gov Notably, 2-methoxycarbonylamino derivatives demonstrated strong antiprotozoal activity against G. lamblia and E. histolytica by inhibiting tubulin polymerization. researchgate.net
The benzimidazole scaffold is a key pharmacophore for anti-tubercular activity. sciforum.net Several novel benzimidazole derivatives have been synthesized and screened for their antimycobacterial activity against M. tuberculosis H37Rv and isoniazid-resistant strains. nih.gov Some of these compounds displayed good activity with MIC values of less than 0.2 μM. nih.gov One particular derivative, ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-ylphenyl-1H-benzo[d]imidazole-5-carboxylate, was found to be the most active, with an MIC of 0.112 μM against the H37Rv strain. nih.gov Other studies have also confirmed the antitubercular potential of substituted benzimidazole derivatives, with some compounds showing significant activity against the H37RV strain of M. tuberculosis with MIC values ranging from 0.8 to 12.5 μg/mL. sciforum.net
Table 3: Antitubercular Activity of Selected Benzimidazole Derivatives
| Compound/Derivative Class | M. tuberculosis Strain(s) | Activity/MIC | Reference(s) |
| Ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-ylphenyl-1H-benzo[d]imidazole-5-carboxylate (5g) | H37Rv and INH-resistant | MIC: 0.112 μM (H37Rv), 6.12 μM (INH-resistant) | nih.gov |
| Substituted 5-ethoxy-benzimidazoles (IVa, IVc, and IVd) | H37RV | MIC: 0.8 to 12.5 μg/mL | sciforum.net |
Anti-inflammatory and Immunomodulatory Effects
Derivatives of this compound have demonstrated significant anti-inflammatory and immunomodulatory properties. nih.gov A novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative was identified with good anti-inflammatory activity. nih.gov Based on this, two series of derivatives were synthesized, with many exhibiting good inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov
One compound, in particular, showed the most potent inhibitory activity on both NO (IC50 = 0.86 μM) and TNF-α (IC50 = 1.87 μM) production. nih.gov This compound also displayed more potent in vivo anti-inflammatory activity than ibuprofen (B1674241) in a xylene-induced ear edema model in mice. nih.gov Further investigation revealed that this derivative could restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB in LPS-stimulated macrophages. nih.gov Other research has also highlighted the ability of fluorophenyl-imidazole derivatives to increase M2 macrophage markers, suggesting an immunomodulatory effect that promotes the repolarization of macrophages from a pro-inflammatory M1 to an anti-inflammatory M2a phenotype. researchgate.net
Table 4: Anti-inflammatory Activity of Selected 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives
| Compound | Biological Target/Assay | Activity (IC50) | In Vivo Effect | Reference(s) |
| Compound 6e | NO production in LPS-stimulated RAW 264.7 macrophages | 0.86 μM | More potent than ibuprofen in xylene-induced ear edema in mice | nih.gov |
| Compound 6e | TNF-α production in LPS-stimulated RAW 264.7 macrophages | 1.87 μM | More potent than ibuprofen in xylene-induced ear edema in mice | nih.gov |
Inhibition of Inflammasome Activation (e.g., NLRP3 Inflammasome)
The NLRP3 inflammasome is a multiprotein complex crucial to the innate immune response, which, when dysregulated, is implicated in a variety of inflammatory diseases. rjpbr.comresearchgate.net Its activation leads to the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18. researchgate.netfrontiersin.org Certain benzimidazole derivatives have been identified as potent inhibitors of the NLRP3 inflammasome, representing a promising therapeutic strategy for inflammation-related conditions. nih.govnih.gov
Research has shown that specific benzimidazole derivatives can effectively target the NLRP3 inflammasome. nih.govnih.gov For instance, studies on newly synthesized benzimidazole compounds demonstrated their ability to mitigate ethanol-induced neurodegeneration by inhibiting the NLRP3 inflammasome cascade. nih.gov Molecular docking studies have supported these findings, indicating that certain benzimidazole derivatives exhibit an excellent binding affinity with the NLRP3 protein. nih.gov These compounds were found to reduce neuronal toxicity by regulating the expression of cytokines and the inflammatory cascade. nih.gov
One study identified compound 1-ethyl-5-methyl-2-phenyl-1H-benzo[d]imidazole as a novel inhibitor of the NLRP3 inflammasome. nih.gov Further research led to the synthesis of a series of thiabendazole (B1682256) analogs with a benzimidazole core, which were screened for their ability to inhibit IL-1β production. This screening identified several compounds that reduce IL-1β expression in a dose-dependent manner, acting as anti-inflammatory agents by targeting the NLRP3 inflammasome. nih.gov
Table 1: Selected Benzimidazole Derivatives with NLRP3 Inhibitory Activity
| Compound | Activity | Model System | Reference |
|---|---|---|---|
| Ca and Cb (unspecified structures) | Reduced expression of NLRP3, TNF-α, NF-κB, IL-1β, IL-18, Caspase-1 | Ethanol-induced neurodegeneration in rats | nih.gov |
| 1-ethyl-5-methyl-2-phenyl-1H-benzo[d]imidazole | Novel NLRP3 inflammasome inhibitor | Murine experimental colitis | nih.gov |
| TBZ-09 and TBZ-21 (thiabendazole analogs) | Inhibited IL-1β production | In vitro LPS-activated macrophages | nih.gov |
Modulation of Pro-inflammatory Signaling Pathways (e.g., NF-κB, IκBα phosphorylation)
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. nih.gov In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. nih.gov Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene transcription. nih.govnih.gov
Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been shown to exert anti-inflammatory effects by modulating this critical pathway. nih.gov A study focused on a series of these derivatives found that they could significantly inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov
Further investigation into the mechanism revealed that the most potent compound from the series, compound 6e , could restore the phosphorylation level of IκBα and reduce the protein expression of the p65 subunit of NF-κB in stimulated macrophages. nih.gov This suggests that these benzimidazole derivatives interfere with the upstream signaling cascade that leads to NF-κB activation, thereby downregulating the inflammatory response. nih.gov
Table 2: Effect of Benzimidazole Derivative 6e on Pro-inflammatory Markers
| Compound | Target | Effect | IC₅₀ Value | Model System | Reference |
|---|---|---|---|---|---|
| 6e | NO Production | Inhibition | 0.86 μM | LPS-stimulated RAW 264.7 macrophages | nih.gov |
| 6e | TNF-α Production | Inhibition | 1.87 μM | LPS-stimulated RAW 264.7 macrophages | nih.gov |
| 6e | IκBα Phosphorylation | Restoration | Not specified | LPS-stimulated RAW 264.7 macrophages | nih.gov |
| 6e | p65 NF-κB Expression | Reduction | Not specified | LPS-stimulated RAW 264.7 macrophages | nih.gov |
Neuropharmacological and Receptor Modulatory Activities
Beyond their anti-inflammatory effects, this compound derivatives interact with several key receptors in the central nervous system, indicating their potential for treating a range of neurological and psychiatric conditions.
Histamine (B1213489) H1 Receptor Antagonism
Histamine H1 receptors are primary mediators of allergic reactions. wikipedia.org Antagonists of this receptor, known as H1-antihistamines, are widely used to treat conditions like allergic rhinitis and urticaria. wikipedia.orgslideshare.net The benzimidazole structure is a core component of some H1-antagonists. sci-hub.se
Bilastine, a second-generation antihistamine, features a benzimidazole-piperidine core structure. sci-hub.se It is a selective H1 receptor antagonist used for the symptomatic treatment of allergic rhinitis and urticaria. sci-hub.se Its high affinity and selectivity for the H1 receptor underscore the importance of the benzimidazole scaffold in designing effective antihistamines. sci-hub.se Structural manipulation of piperazine (B1678402) and piperidine (B6355638) derivatives has led to the identification of potent H1-antagonists, with some compounds demonstrating a long duration of action and a favorable central nervous system profile. nih.gov
Dopamine (B1211576) Receptor Affinity (D1, D2)
Dopamine receptors, particularly the D1 and D2 subtypes, are critical targets for antipsychotic medications. While research directly on this compound's affinity for dopamine receptors is specific, related structures show interesting activity. For example, a series of benzimidazole-arylpiperazine derivatives were designed as mixed serotonin (B10506) ligands and were noted for their excellent selectivity over dopamine D2 receptors, suggesting a lower potential for the side effects associated with D2 antagonism. nih.gov Conversely, other studies on different but related scaffolds, such as piperazine-substituted indans, have shown that it is possible to achieve high affinity for both D1 and D2 receptors. nih.gov This indicates that the broader benzimidazole-piperidine/piperazine family can be tuned to either avoid or target dopamine receptors depending on the other structural features of the molecule.
Serotonin (5-HT1A) Receptor Interactions
The serotonin 1A (5-HT1A) receptor is involved in the modulation of mood and anxiety, making it a key target for anxiolytics and antidepressants. Research has identified benzimidazole derivatives that act as potent ligands for serotonin receptors. nih.govnih.gov
A series of benzimidazole-arylpiperazine derivatives were synthesized and found to have a high binding affinity for 5-HT1A receptors. nih.gov One compound, in particular, was identified as a mixed 5-HT1A/5-HT3 ligand, acting as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT3 receptor. nih.gov This dual activity profile suggests potential applications in treating cognitive deficits. nih.gov Other benzimidazolone derivatives have been evaluated as ligands for the 5-HT4 receptor, with some acting as potent partial agonists. nih.gov
Table 3: Receptor Binding Profile of a Benzimidazole-Arylpiperazine Derivative (Compound IIIc)
| Receptor | Affinity/Activity | Note | Reference |
|---|---|---|---|
| 5-HT1A | High Affinity (Partial Agonist) | - | nih.gov |
| 5-HT3 | High Affinity (Antagonist) | - | nih.gov |
| Dopamine D2 | Low Affinity | Excellent selectivity over D2 | nih.gov |
| α1-Adrenergic | Low Affinity | Excellent selectivity over α1 | nih.gov |
Analgesic Properties
The benzimidazole scaffold is recognized for its potential in developing new analgesic agents. banglajol.infonih.gov Studies have demonstrated that derivatives of this chemical family possess significant pain-relieving properties, which may be linked to their anti-inflammatory activities. nih.govfrontiersin.org
In an in-vivo study using the acetic acid-induced writhing method in mice, two synthesized benzimidazole derivatives showed promising peripheral analgesic effects. banglajol.info At a dose of 50 mg/kg, these compounds produced writhing inhibition of 79.66% and 83.05%, respectively, comparable to the standard drug aceclofenac. banglajol.info Other research has investigated benzimidazole derivatives for their ability to attenuate morphine-induced paradoxical pain, a state of heightened pain sensitivity. nih.govfrontiersin.org These studies found that the administration of specific benzimidazole derivatives reduced thermal hyperalgesia and mechanical allodynia in mice, possibly by reducing the expression of the pro-inflammatory cytokine TNF-α. nih.govfrontiersin.org
Table 4: Analgesic Activity of Selected Benzimidazole Derivatives
| Compound(s) | Analgesic Effect | Model System | Reference |
|---|---|---|---|
| Compounds 1 and 2 | 79.66% and 83.05% writhing inhibition, respectively (at 50 mg/kg) | Acetic acid-induced writhing in mice | banglajol.info |
| B1 and B8 | Attenuated morphine-induced thermal hyperalgesia and mechanical allodynia | Morphine-treated mice | nih.govfrontiersin.org |
Antitumor and Antiproliferative Activities of this compound Derivatives
Derivatives of this compound have emerged as a versatile scaffold in the development of novel anticancer agents. Their structural similarity to purines makes them a compelling nucleus for targeting various biological pathways involved in cancer progression. researchgate.net
Poly(ADP-ribose) Polymerase (PARP) Inhibition
A significant area of research has focused on the development of this compound derivatives as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), particularly PARP-1. researchgate.netnih.gov PARP enzymes play a crucial role in DNA repair, and their inhibition is a key strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like BRCA mutations.
One notable derivative, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (A-620223) , has demonstrated significant potency against the PARP-1 enzyme with a Ki of 8 nM and a whole-cell assay EC50 of 3 nM. nih.gov This compound is also water-soluble and orally bioavailable. nih.gov
Structure-activity relationship (SAR) studies have been conducted on various piperidyl benzimidazole carboxamide derivatives. researchgate.net These studies have led to the synthesis of compounds with Ki values for PARP inhibition often below 10 nM. For instance, 2-(4-hydroxymethylphenyl)-1H-benzimidazole-4-carboxamide was identified as one of the most potent derivatives with a Ki of 1.6 nM. researchgate.net
Cytotoxicity against Cancer Cell Lines
Derivatives of this compound have exhibited significant cytotoxic effects against a range of cancer cell lines. nih.govresearchgate.netmdpi.com
For example, a series of 1-(2-aryl-2-oxoethyl)-2-[(N,Ndimethylamino/pyrrolidinyl/piperidinyl)thiocarbamoyl] benzimidazole derivatives were evaluated for their anticancer activity against A549 human lung carcinoma and C6 rat glioma cell lines. nih.gov The study found that compounds with a dimethylamino group showed higher antitumor activity. nih.gov
Another study investigated the cytotoxic effects of 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives on both imatinib-sensitive (K562S) and imatinib-resistant (K562R) chronic myeloid leukemia (CML) cells. The results indicated that these compounds induced cytotoxicity in both cell lines. nih.gov
Furthermore, a structural analog of nocodazole (B1683961), a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative named RDS 60 , significantly inhibited the replication of two human head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com This compound showed these effects without causing significant cytotoxicity to normal human dermal fibroblasts and keratinocytes. mdpi.com
The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Activity |
| 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (A-620223) | B16F10 murine melanoma, MX-1 breast xenograft | Good in vivo efficacy in combination with temozolomide (B1682018) and cisplatin, respectively. nih.gov |
| Piperidyl benzimidazole carboxamide derivatives (14c and 14d) | MDA-MB-436 | IC50 values of 18.9 and 34.9 μM, respectively. researchgate.net |
| 1-(2-aryl-2-oxoethyl)-2-[(N,Ndimethylamino/pyrrolidinyl/piperidinyl)thiocarbamoyl] benzimidazole derivatives | A549 human lung carcinoma, C6 rat glioma | Compounds with dimethylamino moiety exhibited higher antitumor activity. nih.gov |
| 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives | K562S (imatinib-sensitive) and K562R (imatinib-resistant) CML cells | Triggered cytotoxicity. nih.gov |
| RDS 60 ((1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative) | Head and neck squamous cell carcinoma (HNSCC) cell lines | Significantly inhibited replication. mdpi.com |
Mechanisms of Cell Growth Inhibition
The mechanisms by which this compound derivatives inhibit cell growth are multifaceted and often involve the induction of apoptosis and cell cycle arrest.
In the case of the 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives tested on CML cells, the compounds were found to trigger caspase-3/7 activation, a key step in the apoptotic pathway. nih.gov These derivatives also inhibited the activity of P-glycoprotein (P-gp), a protein associated with multidrug resistance, in the imatinib-resistant K562R cells. nih.gov
The nocodazole analog, RDS 60 , was found to disrupt the formation of normal bipolar mitotic spindles in HNSCC cell lines at a concentration of 1 μM. mdpi.com This led to a blockage of the cell cycle in the G2/M phase, accompanied by the cytoplasmic accumulation of cyclin B1. mdpi.com At a higher concentration of 2 μM, RDS 60 induced apoptosis in these cell lines. mdpi.com Additionally, this compound was capable of reversing the epithelial-mesenchymal transition and inhibiting cell migration and extracellular matrix infiltration. mdpi.com
Gastrointestinal Protective and Anti-ulcer Mechanisms of this compound Derivatives
Substituted benzimidazole derivatives have been a cornerstone in the management of acid-related gastrointestinal disorders. Their mechanism of action primarily revolves around the inhibition of gastric acid secretion and the enhancement of mucosal protective factors.
Inhibition of Gastric Acid Secretion
A primary mechanism of the anti-ulcer effect of benzimidazole derivatives is the inhibition of the (H+ + K+)ATPase enzyme, commonly known as the proton pump. nih.govnih.gov This enzyme is located at the secretory surface of parietal cells and is the final step in the secretion of gastric acid. nih.gov
Substituted benzimidazoles have been shown to inhibit the stimulation of acid secretion induced by various secretagogues, including histamine and dibutyryl cyclic AMP. nih.gov This inhibition is non-competitive and occurs at an intracellular site, distal to the action of dibutyryl cyclic AMP. nih.gov
For instance, the compound H 149/94 (2-([2-(3-methyl)pyridyl-methyl]-sulphinyl)-5-methoxycarbonyl-6-methylbenzimidazole) has been demonstrated to inhibit the (H+ + K+)ATPase in both pig and human gastric mucosa. nih.gov This targeted inhibition of the proton pump provides a highly selective means of suppressing gastric acid secretion. nih.gov
Promotion of Mucosal Protection
Beyond their acid-suppressing effects, certain benzimidazole derivatives also exhibit gastroprotective properties by strengthening the mucosal defense mechanisms.
For example, a study on the benzimidazole derivative N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide (B32628) (B8) investigated its protective effects against methotrexate-induced intestinal mucositis in mice. nih.gov The study found that B8 mitigated villus atrophy, crypt hypoplasia, and mucin depletion, indicating a significant mucoprotective effect. nih.gov
Furthermore, many 2-[[(4-fluoroalkoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazoles have been synthesized and tested for their cytoprotective activities. nih.gov Several of these compounds were found to be superior to omeprazole (B731) in protecting the gastric mucosa from damage induced by ethanol. nih.gov One such compound, AG-1749 (lansoprazole) , was selected for further clinical development due to its potent anti-secretory, anti-ulcer, and cytoprotective properties. nih.gov
The table below outlines the gastrointestinal protective mechanisms of selected benzimidazole derivatives.
| Compound | Mechanism of Action |
| H 149/94 | Inhibits (H+ + K+)ATPase, blocking gastric acid secretion. nih.gov |
| N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide (B8) | Mitigates villus atrophy, crypt hypoplasia, and mucin depletion. nih.gov |
| 2-[[(4-fluoroalkoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazoles (e.g., Lansoprazole) | Superior to omeprazole in protecting gastric mucosa from ethanol-induced damage. nih.gov |
Cardiovascular and Antihypertensive Activity
Derivatives of this compound have shown significant promise as cardiovascular and antihypertensive agents. Researchers have synthesized and evaluated various analogs, demonstrating their potential to lower blood pressure and modulate cardiovascular function.
One area of investigation has been the synthesis of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles to understand the relationship between their three-dimensional structure and pharmacological activity. nih.gov For instance, the resolution of compounds like 1-[2-(3,4,5-trimethoxyphenyl)-2-hydroxy-1-methylethyl]-4-(1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)piperidine and its dimethoxyphenyl analog revealed that while there was no significant difference in activity between threo and erythro isomers, the optical isomers displayed marked differences. nih.gov Specifically, the (+) isomers were consistently more potent in their hypotensive effects in normotensive rats and in their alpha-adrenergic blocking activities in isolated rat vas deferens compared to the (-) isomers. nih.gov This highlights the importance of stereochemistry in the design of potent antihypertensive agents based on this scaffold.
Another derivative, erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-OH-ET]-4-piperidyl)-2-benzimidazolinone (R 28935), has demonstrated marked and lasting antihypertensive effects in both spontaneously hypertensive rats and beagles with renal hypertension. nih.gov A key finding for this compound is its favorable hemodynamic profile; it significantly lowers total peripheral vascular resistance without negatively impacting myocardial function. nih.gov Furthermore, it induces less bradycardia compared to equiactive hypotensive doses of established drugs like clonidine, guanethidine, and propranolol, and does not cause significant postural hypotension. nih.gov
The mechanism of antihypertensive action for some benzimidazole derivatives involves the antagonism of angiotensin II (Ang II) receptors. ekb.eg In a study focused on this mechanism, synthesized benzimidazole and benzindazole derivatives were tested in an acute renal hypertension model. ekb.eg Two compounds, designated TG 1 and TG 3, showed antihypertensive activity comparable to the well-known Ang II receptor antagonist, Telmisartan. ekb.eg
The following table summarizes the antihypertensive activity of selected this compound derivatives:
Table 1: Antihypertensive Activity of Selected this compound Derivatives| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| (+) isomers of 1-[2-(3,4,5-trimethoxyphenyl)-2-hydroxy-1-methylethyl]-4-(1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)piperidine | Normotensive rats, isolated rat vas deferens | More potent hypotensive and alpha-adrenergic blocking activity compared to (-) isomers. | nih.gov |
| erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-OH-ET]-4-piperidyl)-2-benzimidazolinone (R 28935) | Spontaneously hypertensive rats, beagles with renal hypertension | Marked and lasting antihypertensive effects, decreased peripheral vascular resistance, less bradycardia. | nih.gov |
| TG 1 and TG 3 | Acute renal hypertension model in rodents | Antihypertensive activity comparable to Telmisartan through Angiotensin II receptor antagonism. | ekb.eg |
Antioxidant and Anti-glycation Activities
In addition to their cardiovascular effects, derivatives of the this compound scaffold have been investigated for their antioxidant properties. Oxidative stress is a key pathological factor in many diseases, making the development of antioxidant compounds a significant area of research.
A study involving novel 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives demonstrated their potential as antioxidants. nih.gov The antioxidant capacity of these synthesized compounds was evaluated using various in vitro assays, including the Cupric Reducing Antioxidant Capacity (CUPRAC) and Ferric Reducing Antioxidant Power (FRAP) methods. nih.gov The results indicated that all the tested compounds exhibited very high scavenging activity. nih.gov These compounds were also assessed for their radical scavenging capabilities using ABTS+ and DPPH assays, further confirming their antioxidant potential. nih.gov
While the provided search results focus more on the broader class of benzimidazole derivatives for antioxidant activity, the findings for related structures suggest that the this compound core could be a valuable template for designing new antioxidant agents. Further research is needed to specifically elucidate the anti-glycation activities of this particular class of compounds.
The antioxidant activities of the synthesized benzimidazole derivatives are summarized in the table below:
Table 2: Antioxidant Activity of Benzimidazole Derivatives
| Assay | Activity Range | Reference |
|---|---|---|
| Cupric Reducing Antioxidant Capacity (CUPRAC) | 5.511 to 19.703 mM Trolox/mg compound | nih.gov |
| Ferric Reducing Antioxidant Power (FRAP) | 1.141 to 12.943 mM FeSO₄·7H₂O/mg compound | nih.gov |
| ABTS+ and DPPH Radical Scavenging | High scavenging activity | nih.gov |
Other Investigated Biological Activities
The versatility of the this compound scaffold extends beyond cardiovascular and antioxidant activities. Researchers have explored its potential in various other therapeutic areas, highlighting its importance in medicinal chemistry. researchgate.netekb.egresearchgate.net
Anti-inflammatory Activity: A novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative was identified from an in-house library and showed good anti-inflammatory activity. nih.gov Based on this initial finding, two series of derivatives were synthesized and evaluated for their ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov One compound, 6e, was particularly potent, with IC50 values of 0.86 μM for NO inhibition and 1.87 μM for TNF-α inhibition. nih.gov Further in vivo studies showed that this compound had more potent anti-inflammatory effects than ibuprofen in a xylene-induced ear edema model in mice. researchgate.net The mechanism of action was found to involve the restoration of the phosphorylation level of IκBα and the protein expression of p65 NF-κB. nih.gov
Antimicrobial Activity: A series of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were synthesized and tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as different fungal species. arkat-usa.org The results showed that the compounds exhibited a range of activity from moderate to good. arkat-usa.org Notably, compounds 7b and 7l demonstrated the highest antimicrobial activity against all tested bacterial and fungal species. arkat-usa.org
Neuroleptic Activity: A series of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones substituted with a benzimidazole group at the 4-position of the piperidine ring were synthesized and evaluated for their neuroleptic potential. nih.gov Several of these compounds displayed neuroleptic activities comparable to the well-known antipsychotic drug haloperidol (B65202). nih.gov In particular, one derivative, 4-[4-(2,3-dihydro-2-thioxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone, was noted for its potent neuroleptic activity with a reduced liability for extrapyramidal side effects. nih.gov
The diverse biological activities of this compound derivatives are summarized in the table below:
Table 3: Other Biological Activities of this compound Derivatives
| Activity | Key Findings | Reference |
|---|---|---|
| Anti-inflammatory | Potent inhibition of NO and TNF-α production; more potent than ibuprofen in an in vivo model. | nih.govresearchgate.net |
| Antimicrobial | Moderate to good activity against various bacteria and fungi. | arkat-usa.org |
| Neuroleptic | Activity comparable to haloperidol with potentially fewer side effects. | nih.gov |
Mechanisms of Action and Biological Target Identification
Molecular Interactions with Enzymes
Derivatives of the 1-(4-Piperidinyl)-1H-benzimidazole scaffold have demonstrated significant interactions with key enzymes, particularly Janus Kinase 1 (JAK1), a member of the Janus kinase family that plays a critical role in mediating cytokine receptor signaling. nih.gov
A series of 1,2-disubstituted benzimidazole-5-carboxamide derivatives were assessed for their inhibitory activity against all four JAK isozymes. nih.gov A clear structure-activity relationship emerged, indicating that hydrogen bond donors at specific positions are crucial for JAK1 selectivity. nih.gov One derivative, 1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide (compound 5c), exhibited notable selectivity for JAK1. nih.gov
Molecular docking studies have provided insight into this selectivity. The 2-aminoethyl and piperidin-4-yl groups on the benzimidazole (B57391) core act as probes that differentiate the ATP-binding site of JAK1 from that of other JAK family members, leading to preferential binding. nih.gov Specifically, the basic nitrogen of the piperidin-4-yl group is thought to facilitate interactions with charged residues within the protein's binding site. A kinase panel assay confirmed the high selectivity of compound 5c, which did not show significant inhibitory activity against 26 other protein kinases at a concentration of 10 µM. nih.gov
Table 1: JAK1 Selectivity of Compound 5c
| Enzyme | Selectivity vs. Compound 5c |
|---|---|
| JAK2 | 63-fold |
| JAK3 | 25-fold |
| Tyk2 | 74-fold |
Receptor Binding and Signaling Cascades
The this compound structure is a versatile scaffold that interacts with several receptor systems and modulates their downstream signaling cascades.
One notable interaction is with the nociceptin/orphanin FQ peptide (NOP) receptor, a member of the opioid receptor family. A nonpeptide agonist, 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole (MCOPPB), was developed and shown to have a high affinity for the human NOP receptor with a pKi of 10.07. nih.gov This compound demonstrated significant selectivity for the NOP receptor over other opioid receptors: 12-fold over the mu-receptor, 270-fold over the kappa-receptor, and over 1000-fold over the delta-receptor. nih.gov Ex vivo studies confirmed that MCOPPB inhibits signaling through the NOP receptor in the brain. nih.gov The benzimidazole ring system is a known feature in a class of synthetic opioids, where specific substitutions on the piperidine (B6355638) nitrogen favor mu opioid receptor binding while disfavouring dopamine (B1211576) D2-like receptor binding. wikipedia.org
Beyond opioid receptors, these compounds significantly impact inflammatory signaling cascades. Benzimidazole derivatives can block the function of interleukin-1 receptor-associated kinase 4 (IRAK-4), which is crucial for signal transduction from interleukin-1 and toll-like receptors (TLRs). researchgate.net Furthermore, derivatives such as compound 6e have been shown to modulate the Nuclear Factor kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a primary signaling molecule in inflammatory responses. nih.gov In lipopolysaccharide (LPS)-stimulated macrophages, compound 6e was found to restore the phosphorylation level of IκBα, an inhibitor of NF-κB, and affect the protein expression of the p65 subunit of NF-κB. nih.gov
Inhibition of Key Biological Pathways
A primary mechanism of action for this compound derivatives is the inhibition of the NLRP3 inflammasome pathway. researchgate.netnih.gov The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, when activated, triggers the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18). wikipedia.org Aberrant activation of this pathway is implicated in numerous inflammatory diseases. wikipedia.orgnih.gov
Research efforts have utilized a pharmacophore-hybridization strategy, combining the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure with other molecules to create potent NLRP3 inflammasome inhibitors. researchgate.net These compounds function by directly targeting the NLRP3 protein, affecting the assembly of the inflammasome complex. nih.gov One of the key inhibitory actions is on the ATPase activity of NLRP3, which is essential for its activation. researchgate.netresearchgate.net Selected compounds from a synthesized series were shown to effectively reduce the ATPase activity of human recombinant NLRP3. researchgate.net By inhibiting the NLRP3 inflammasome, these compounds block the downstream activation of caspase-1, which is the enzyme responsible for cleaving pro-IL-1β and pro-IL-18 into their active, secreted forms. nih.govwikipedia.org
Cellular and Molecular Responses to Compound Treatment
Treatment of cells with this compound derivatives elicits specific cellular and molecular responses, primarily related to the suppression of inflammation.
In vitro studies using PMA-differentiated THP-1 cells, a human macrophage model, have shown that these compounds can inhibit NLRP3-dependent pyroptosis, a form of pro-inflammatory programmed cell death. researchgate.net This is accompanied by a significant, concentration-dependent reduction in the release of the pro-inflammatory cytokine IL-1β following stimulation with LPS and ATP. nih.govresearchgate.net For example, a compound merging the structure of INF39 with the 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzoimidazol-2-one moiety was able to prevent pyroptotic cell death by 24.9% and IL-1β release by 19.4% at a 10 µM concentration. nih.gov
The anti-inflammatory effects are also demonstrated by the inhibition of other inflammatory mediators. In LPS-stimulated RAW 264.7 macrophages, the derivative known as compound 6e showed potent, dose-dependent inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.gov
Table 2: Inhibitory Activity of Compound 6e in LPS-Stimulated Macrophages
| Mediator | IC₅₀ (µM) |
|---|---|
| Nitric Oxide (NO) | 0.86 |
| Tumor Necrosis Factor-alpha (TNF-α) | 1.87 |
Furthermore, certain benzimidazole derivatives have been shown to induce cytotoxicity and apoptosis in cancer cell lines, suggesting another layer of cellular response.
Structure Activity Relationship Sar Studies of 1 4 Piperidinyl 1h Benzimidazole Derivatives
Influence of Substituent Nature and Position on Bioactivity
The biological activity of 1-(4-piperidinyl)-1H-benzimidazole derivatives is highly dependent on the nature and position of substituents on both the benzimidazole (B57391) and piperidine (B6355638) rings. mdpi.com SAR analyses have shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus significantly impact the anti-inflammatory activity of these compounds. mdpi.comnih.gov
Substitutions on the Benzimidazole Ring:
The benzimidazole ring, a fusion of benzene (B151609) and imidazole (B134444), is a critical pharmacophore. rsc.orgresearchgate.net Its substitution pattern is a key determinant of the pharmacological effect. nih.gov For instance, in the pursuit of anti-inflammatory agents, various heterocyclic substitutions at the N1 position have proven effective. mdpi.com The C2 position is also a focal point for modification. For example, substituting the C2 position of the benzimidazole with anacardic acid has been shown to inhibit COX-2. nih.gov Furthermore, the introduction of a methyl linker between the benzimidazole nitrogen and aryl or heteroaryl groups has been found to favor the inhibition of leukotriene biosynthesis. mdpi.com
Substitutions on the Piperidine Ring:
The piperidine moiety and its substituents also play a crucial role in defining the biological activity. In a series of potent poly(ADP-ribose) polymerase (PARP) inhibitors, the 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide scaffold was investigated, highlighting the importance of the piperidine substitution in achieving high inhibitory activity. nih.gov For some synthetic opioid analgesics with a related structure, substitutions on the piperidine nitrogen are critical for potent opioid activity. For example, substituted alpha-methyl benzyl (B1604629) or 3,3-diphenylpropyl chains attached to the piperidine nitrogen tend to favor mu opioid receptor binding. wikipedia.org Conversely, replacing this "tail" substitution with a p-fluorobutyrophenone can lead to antipsychotic activity instead of opioid effects. wikipedia.org
The following interactive table summarizes the influence of various substituents on the bioactivity of this compound derivatives and related benzimidazole compounds based on published research.
Table 1: Influence of Substituents on Bioactivity
| Compound/Series | Target/Activity | Key Substituent Modifications | Observed Effect on Bioactivity |
|---|---|---|---|
| 1,2,6-trisubstituted benzimidazoles | Anti-inflammatory | Substitution of a benzyl group at the 1-position. | Enhanced anti-inflammatory action. mdpi.com |
| 2-isobutylphenylethyl benzimidazoles | Leukotriene biosynthesis inhibitors | No substitution at C5 of benzimidazole and a methyl linker between the benzimidazole nitrogen and aryl/heteroaryl groups. | Favored inhibition of leukotriene biosynthesis. mdpi.com |
| 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide | PARP inhibitors | Propyl group on piperidine nitrogen and carboxamide at position 4 of the benzimidazole. | Potent PARP inhibition. nih.gov |
| Benzimidazole derivatives | Anti-inflammatory | Anacardic acid at C2. | Inhibition of COX-2. nih.gov |
| Benzimidazole derivatives | Anti-inflammatory | 5-carboxamide or sulfamoyl/sulfonyl group. | Antagonism of the cannabinoid receptor. nih.gov |
Stereochemical Considerations in Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of chiral this compound derivatives. When a molecule and its biological target interact, the spatial orientation of atoms dictates the binding affinity and efficacy.
For derivatives of this compound that contain stereocenters, the individual enantiomers or diastereomers can exhibit significantly different pharmacological profiles. This is because the binding sites of proteins are chiral and can differentiate between stereoisomers. One stereoisomer may fit perfectly into the binding pocket, leading to a potent biological response, while the other may have a weaker interaction or be completely inactive.
An example of the importance of stereochemistry can be seen in the development of various bioactive compounds where the introduction of a chiral center, either on the piperidine ring or a substituent, leads to stereoisomers with distinct activities. The synthesis and evaluation of enantiomerically pure compounds are therefore often necessary to identify the more active isomer, known as the eutomer, and to gain a deeper understanding of the structure-activity relationship.
Rational Design Strategies for Enhanced Potency and Selectivity
Rational design strategies are increasingly employed to optimize the potency and selectivity of this compound derivatives. These methods utilize structural information of the biological target to guide chemical modifications. mdpi.com
Molecular modeling and computational techniques, such as molecular docking, are central to rational design. These tools predict how a ligand binds to a protein's three-dimensional structure, revealing key interactions like hydrogen bonds and hydrophobic contacts. This understanding allows for the design of new derivatives with improved binding affinity. For instance, if a docking study identifies an unoccupied hydrophobic pocket in the binding site, a nonpolar substituent can be rationally added to the ligand to fill this space, thereby enhancing potency.
Another powerful strategy is structure-based drug design, which relies on the experimentally determined structure of the target protein, often in complex with a ligand. This detailed structural information provides a blueprint for designing new molecules with a more complementary shape and charge distribution to the binding site. For example, the discovery of novel benzimidazole and indazole analogues as tubulin polymerization inhibitors was guided by such design principles. acs.org
Furthermore, isosteric and bioisosteric replacement is a common tactic. This involves substituting a functional group with another that has similar physical or chemical properties to improve pharmacokinetic or pharmacodynamic properties without losing essential binding interactions.
Ligand Efficiency and Drug-Likeness in SAR Optimization
In contemporary drug discovery, maximizing potency is not the sole objective of SAR optimization. The concepts of ligand efficiency (LE) and drug-likeness are crucial for selecting compounds with a higher likelihood of becoming successful drugs.
Ligand Efficiency (LE):
Ligand efficiency is a metric that evaluates the binding energy of a ligand on a per-atom basis. It is typically calculated by dividing the binding affinity (e.g., pKi or pIC50) by the number of non-hydrogen atoms. The aim is to identify compounds that achieve high potency with a relatively small molecular size. Prioritizing LE during SAR studies helps to avoid the "molecular obesity" that can arise from adding excessive chemical groups to increase potency, which can negatively impact other properties.
Drug-Likeness:
Drug-likeness is a qualitative concept that assesses whether a compound possesses properties suitable for an orally administered drug. researchgate.net A widely used guideline is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely for compounds with:
More than 5 hydrogen bond donors
More than 10 hydrogen bond acceptors
A molecular weight greater than 500 daltons
A calculated octanol-water partition coefficient (log P) greater than 5
During the optimization of this compound derivatives, maintaining a favorable drug-like profile is essential. While modifications may enhance potency, they can also adversely affect solubility, permeability, and metabolic stability. Computational tools are frequently used to predict these ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties for newly designed compounds, allowing for the early identification of potential issues. researchgate.net By integrating LE and drug-likeness considerations into the SAR workflow, researchers can more effectively develop well-rounded drug candidates.
Preclinical and in Vitro / in Vivo Evaluation Models
Ex Vivo and In Vivo Studies in Disease Models
In Vivo Antimicrobial Efficacy Studies
While extensive in vivo antimicrobial efficacy studies specifically for the compound 1-(4-Piperidinyl)-1H-benzimidazole are not widely available in the public domain, the broader class of piperidinyl-benzimidazole derivatives has been a subject of research, indicating its potential as a source of new antimicrobial agents.
Research into structurally related compounds, such as 2-piperidin-4-yl-benzimidazoles, has demonstrated notable antibacterial activity. A series of these derivatives were synthesized and evaluated, with some compounds showing the ability to inhibit the growth of clinically important bacteria at low micromolar concentrations. These particular benzimidazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria, with significant activity against enterococci, highlighting the potential of this chemical family as a new class of antibacterial agents. nih.gov
The general approach to evaluating the in vivo efficacy of new antimicrobial compounds often involves animal models of infection. These models are crucial for understanding the therapeutic potential of a compound in a living organism. Common models include lung infection models where animals, often mice, are infected intranasally with a pathogen. The test compound is then administered, and its efficacy is determined by observing survival rates over a set period and by measuring the bacterial load in relevant tissues. youtube.com For skin infections, models where a pathogen is introduced to cause a dermal infection are utilized. The effectiveness of a topically or systemically administered compound is then assessed by observing the healing of the lesion and by histological examination of the skin tissue to check for reduction in inflammation and bacterial presence. mdpi.com
For instance, in studies of other novel antimicrobial agents, researchers have successfully used mouse models of infection to demonstrate a significant reduction in colony-forming units (CFU) in organs like the spleen and lungs after oral administration of the test compound. nih.gov Such studies are essential for the pre-clinical evaluation of any new potential antimicrobial drug.
Models for Antitubercular Activity
The benzimidazole (B57391) scaffold is a recognized pharmacophore in the development of antitubercular agents due to its structural similarity to purine (B94841) nucleosides, which may allow it to interfere with mycobacterial bioprocesses. While specific in vivo antitubercular data for this compound is not readily found, the evaluation of other benzimidazole derivatives provides insight into the models used for assessing such activity.
The standard for in vivo evaluation of antitubercular agents is typically the mouse model of tuberculosis. In these models, mice are infected with Mycobacterium tuberculosis, most commonly the H37Rv strain, to establish an infection that can mimic aspects of human tuberculosis. The efficacy of a potential new drug is then evaluated by its ability to reduce the bacterial load in the lungs and spleen of the infected mice. nih.gov
The development of new antitubercular drugs is critical due to the rise of multidrug-resistant strains. nih.gov The search for new therapeutic options has led to the investigation of various heterocyclic compounds, including those containing imidazole (B134444), oxadiazole, and triazole, as potential antimycobacterial agents. nih.gov Some novel hydrazide derivatives containing a 1,3,4-oxadiazole (B1194373) core, for example, have been shown to be effective against pyrazinamide-resistant strains of M. tuberculosis in in vitro assays, with subsequent in silico predictions suggesting they could be orally absorbed in humans, a key consideration for in vivo studies. mdpi.com
The preclinical evaluation of a new antitubercular candidate involves a series of assays. These include demonstrating efficacy in macrophage models of infection, where the compound's ability to kill the bacteria within the host's immune cells is assessed. nih.gov This is a crucial step before moving to more complex and costly animal models. The ultimate goal of these models is to identify compounds that can effectively inhibit the growth of M. tuberculosis at the site of infection. nih.gov
Patent Landscape and Academic Research Opportunities
Analysis of Patent Literature for 1-(4-Piperidinyl)-1H-benzimidazole-Related Inventions
The patent landscape for inventions related to this compound and its derivatives reveals a significant focus on their therapeutic potential, particularly as antihistaminic and antiallergic agents. A review of the patent literature indicates that numerous pharmaceutical companies have invested in the research and development of these compounds, leading to a variety of patented chemical structures and their applications.
A key area of invention involves the modification of the core this compound structure to enhance efficacy and reduce side effects. For instance, patents describe derivatives with substitutions on the benzimidazole (B57391) ring, the piperidine (B6355638) ring, or the nitrogen atom of the piperidine. These modifications are often aimed at improving the compound's pharmacokinetic and pharmacodynamic properties.
Several patents explicitly claim the use of these compounds for treating allergic diseases. google.com For example, one patent details piperidinyl benzimidazoles as potent antihistamines. google.com Another patent focuses on benzimidazole derivatives with H1 antihistaminic activity that notably lack cardiotoxic effects, a significant concern with some earlier antihistamines. google.com The scope of these patents often covers not only the final compounds but also the intermediates and the processes for their synthesis. google.com
The following table provides a snapshot of representative patents in this area:
| Patent Number | Title | Assignee | Key Focus |
| EP0363963B1 | Piperidinyl benzimidazoles as antihistamines | - | The invention relates to piperidinyl benzimidazole derivatives as antihistamines and their use in treating allergic diseases. google.com |
| US5877187A | Benzimidazole derivatives with antihistaminic activity | - | Describes new benzimidazole derivatives with H1 antihistaminic activity, specifically designed to avoid cardiotoxic effects. google.com |
| CA2100503C | Piperidine derivatives of benzimidazole | - | Focuses on new piperidine derivatives of benzimidazole with high antihistaminic and antiallergic activity and low toxicity. google.com |
| NO303014B1 | 2-(piperidin-4-yl)-1H-benzimidazole compounds with antihistamine and antiallergic activity | - | Claims new piperidine derivatives of benzimidazole as useful antihistaminic and antiallergic agents. google.com |
| EP0350467A1 | Pharmacologically active benzimidazole derivatives | - | Covers a broad range of pharmacologically active benzimidazole derivatives and their non-toxic, pharmaceutically acceptable acid addition salts. epo.org |
Emerging Research Areas for Therapeutic Application
Beyond their established role as antihistamines, emerging research is uncovering new therapeutic avenues for this compound and its analogs. The benzimidazole scaffold is recognized for its broad spectrum of biological activities, and researchers are actively exploring its potential in various disease areas. researchgate.netnih.gov
One of the most promising new areas is in anti-inflammatory applications . Studies have shown that certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives exhibit significant anti-inflammatory activity. nih.govresearchgate.net For example, specific derivatives have been found to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This suggests their potential in treating inflammatory conditions. Research indicates that these compounds may exert their effects by modulating key signaling pathways, such as the NF-κB pathway. nih.gov
The versatility of the benzimidazole nucleus has also prompted investigations into its antiviral properties . nih.gov Researchers are exploring the efficacy of derivatives against a range of viruses. Additionally, the core structure is being investigated for its potential as an anticonvulsant , analgesic , and anticancer agent. nih.gov The ability to modify the basic structure allows for the fine-tuning of its biological activity to target specific enzymes or receptors involved in these disease processes.
Future Directions in Drug Discovery and Development Initiatives
The future of drug discovery and development for this compound derivatives appears to be heading in several exciting directions. These initiatives aim to build upon the existing knowledge base to create more effective and safer therapeutics. scienceopen.com
A primary focus will be on structure-activity relationship (SAR) studies . A deeper understanding of how different substituents on the benzimidazole and piperidine rings influence biological activity will enable the rational design of more potent and selective compounds. researchgate.net This involves synthesizing and screening a wider array of analogs to identify key structural features that enhance therapeutic effects while minimizing off-target interactions.
The development of more selective analogs is a critical goal. For instance, in the context of antihistamines, this means designing compounds that have high affinity for the H1 receptor without affecting other receptors, thereby reducing the likelihood of adverse effects. google.com In the realm of anti-inflammatory agents, the aim is to develop derivatives that specifically target inflammatory mediators or pathways.
Furthermore, there is a growing interest in exploring novel biological targets for these compounds. As our understanding of disease pathology evolves, new molecular targets are being identified. The adaptability of the this compound scaffold makes it an attractive starting point for developing ligands that can modulate these new targets. This could lead to the discovery of first-in-class drugs for a variety of diseases.
The integration of computational chemistry and informatics will likely play a more significant role in future research. scienceopen.com Molecular modeling and docking studies can help predict the binding of different derivatives to their target proteins, streamlining the drug design process and reducing the need for extensive and costly experimental screening.
Q & A
What are the optimized synthetic routes for 1-(4-Piperidinyl)-1H-benzimidazole, and how are impurities minimized during scale-up?
The synthesis typically involves Mannich base reactions, where benzimidazole derivatives are functionalized at the piperidine ring. Key steps include:
- Step 1 : Condensation of benzimidazole with 4-piperidinyl precursors under reflux conditions using polar aprotic solvents (e.g., DMF or acetonitrile) .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.
- Critical Parameter : pH control during the reaction to avoid side products like N-oxide derivatives. Residual solvents are minimized using lyophilization or vacuum distillation .
- Scale-Up Challenges : Impurities from incomplete ring closure (e.g., open-chain intermediates) are mitigated by optimizing reaction time and temperature gradients .
How are structural and purity characteristics validated for this compound in preclinical studies?
Methodological validation involves:
- Spectroscopy : -NMR and -NMR to confirm substituent positions (e.g., piperidine ring protons at δ 2.5–3.5 ppm, benzimidazole aromatic protons at δ 7.1–7.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 256.2 for CHN) .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to confirm >95% purity .
What structure-activity relationship (SAR) strategies enhance the antimicrobial or anticancer activity of this compound derivatives?
Advanced SAR studies focus on:
- Substituent Effects : Adding electron-withdrawing groups (e.g., -NO, -CF) at the benzimidazole C2 position increases antimicrobial potency against S. aureus (MIC = 8 µg/mL) .
- Piperidine Modifications : N-Methylation of the piperidine ring improves blood-brain barrier penetration for CNS-targeted anticancer agents (e.g., IC = 1.2 µM in glioblastoma models) .
- Hybrid Scaffolds : Conjugation with quinoline or pyrazole moieties enhances DNA intercalation and topoisomerase inhibition .
How do in vitro and in vivo models differ in evaluating the anxiolytic efficacy of this compound derivatives?
- In Vitro : Nociceptin/orphanin FQ (NOP) receptor binding assays (e.g., competitive displacement with -N/OFQ) show high affinity (K = 0.8 nM) .
- In Vivo : Elevated plus-maze (EPM) tests in rodents reveal dose-dependent anxiolysis (ED = 3 mg/kg) without motor impairment .
- Key Consideration : Species-specific metabolism (e.g., cytochrome P450 isoforms) may reduce oral bioavailability, requiring prodrug strategies .
How are contradictions in pharmacological data resolved (e.g., anxiolytic vs. pro-stress effects)?
Discrepancies arise from receptor signaling bias:
- Beta-Arrestin 2 Pathway : Agonists favoring this pathway (e.g., 1-(1-methylcyclooctyl)-4-piperidinyl derivatives) show anxiolytic effects .
- G Protein-Coupled Pathways : Ligands activating G-proteins may exacerbate stress responses in chronic models .
- Resolution : Use biased ligand design and in vivo receptor occupancy assays (e.g., PET imaging with -labeled tracers) to validate target engagement .
What analytical methods ensure batch-to-batch consistency in this compound production?
- Elemental Analysis : Carbon/hydrogen/nitrogen (CHN) analysis to verify stoichiometry (±0.3% tolerance) .
- Thermal Stability : Differential scanning calorimetry (DSC) to confirm melting points (e.g., 218–220°C) and detect polymorphic forms .
- Residual Solvents : GC-MS headspace analysis to limit DMF or THF residues to <500 ppm .
How is receptor selectivity achieved for NOP over classical opioid receptors (μ, κ, δ)?
- Pharmacophore Modeling : Bulky substituents (e.g., 1-methylcyclooctyl) sterically hinder μ-opioid binding while fitting the NOP hydrophobic pocket .
- Functional Assays : Calcium flux assays (FLIPR) show >1000-fold selectivity for NOP over μ receptors .
- In Silico Docking : MD simulations reveal hydrogen bonds between the benzimidazole NH and NOP Gln138 .
What strategies differentiate antimicrobial and anticancer SAR for this scaffold?
- Antimicrobial Focus : Hydrophilic groups (e.g., -OH, -COOH) improve solubility for Gram-negative penetration .
- Anticancer Focus : Lipophilic substituents (e.g., arylpiperazines) enhance intracellular accumulation and kinase inhibition .
- Toxicity Mitigation : Structural diversification (e.g., fluorination) reduces hERG channel binding and cardiotoxicity .
How are stress-related disorder models optimized for testing this compound derivatives?
- Acute Stress : Forced swim test (FST) and tail suspension test (TST) with cortisol/corticosterone level monitoring .
- Chronic Stress : Social defeat paradigms with RNA-seq profiling of hippocampal BDNF expression .
- Dose Optimization : Subchronic dosing (5–7 days) avoids receptor desensitization observed in acute regimens .
What computational tools guide the design of novel this compound derivatives?
- QSAR Models : 3D descriptors (e.g., Moriguchi octanol-water coefficients) predict logP and CNS permeability .
- ADMET Prediction : SwissADME or ADMETlab 2.0 to optimize bioavailability and minimize hepatotoxicity .
- Crystallography : X-ray structures (e.g., PDB 4EA3) guide piperidine ring conformational adjustments for target fit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
